1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one
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Overview
Description
1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the hydroxymethyl group. The pyrimidin-2(1H)-one moiety is then synthesized and coupled with the oxolan derivative. The final step involves the formation of the (E)-[(piperidin-1-yl)methylidene]amino group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrimidin-2(1H)-one moiety.
Substitution: The piperidin-1-yl group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the piperidin-1-yl moiety .
Scientific Research Applications
1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
141018-16-8 |
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Molecular Formula |
C15H22N4O3 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-(piperidin-1-ylmethylideneamino)pyrimidin-2-one |
InChI |
InChI=1S/C15H22N4O3/c20-10-12-4-5-14(22-12)19-9-6-13(17-15(19)21)16-11-18-7-2-1-3-8-18/h6,9,11-12,14,20H,1-5,7-8,10H2/t12-,14+/m0/s1 |
InChI Key |
ZGQGLFQAFQHIFA-GXTWGEPZSA-N |
Isomeric SMILES |
C1CCN(CC1)C=NC2=NC(=O)N(C=C2)[C@H]3CC[C@H](O3)CO |
Canonical SMILES |
C1CCN(CC1)C=NC2=NC(=O)N(C=C2)C3CCC(O3)CO |
Origin of Product |
United States |
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